(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3
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Overview
Description
(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 is a complex organic compound with a unique structure that includes a piperazinedione core substituted with ethyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazinedione core, followed by the introduction of the ethyl and methoxyphenyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-hydroxyphenyl)ethyl]-2,5-piperazinedione: Similar structure but with hydroxy groups instead of methoxy groups.
(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-chlorophenyl)ethyl]-2,5-piperazinedione: Contains chlorophenyl groups instead of methoxyphenyl groups.
Uniqueness
The presence of methoxy groups in (6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 imparts unique chemical and biological properties, making it distinct from its analogs. These properties can influence its reactivity, solubility, and interaction with biological targets, highlighting its potential for diverse applications.
Properties
CAS No. |
1246496-66-1 |
---|---|
Molecular Formula |
C₂₄H₂₇D₃N₂O₄ |
Molecular Weight |
413.52 |
Origin of Product |
United States |
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